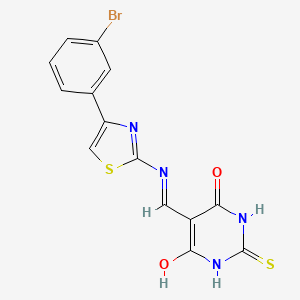

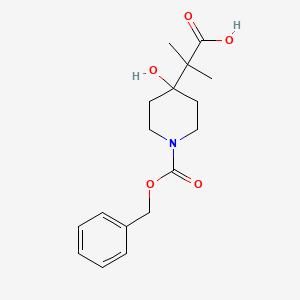

![molecular formula C21H17N5O5 B2496635 甲基3-(2-(3-氧代-8-苯氧基-[1,2,4]三唑并[4.3-a]吡嗪-2(3H)-基)乙酰氨基)苯甲酸酯 CAS No. 1251692-24-6](/img/structure/B2496635.png)

甲基3-(2-(3-氧代-8-苯氧基-[1,2,4]三唑并[4.3-a]吡嗪-2(3H)-基)乙酰氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals that exhibit a wide range of biological activities. The specific molecule is of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology, excluding its use as a drug, which aligns with the specified exclusion criteria.

Synthesis Analysis

The synthesis of complex molecules like methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate often involves multistep chemical reactions, including the formation of 1,2,4-triazolo[4,3-a]pyrazine derivatives. These processes can include one-pot procedures for creating substituted derivatives, utilizing reagents such as 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol in specific conditions to achieve the desired molecular framework (Thirupaiah & Vedula, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including the triazolo[4,3-a]pyrazine core. This core is essential for the molecule's biological activity and interacts with various biological targets. Structural analyses often involve computational methods and X-ray crystallography to determine the precise arrangement of atoms and bonds within the molecule.

Chemical Reactions and Properties

The chemical reactivity of methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate includes its ability to undergo further functionalization through reactions at available reactive sites. This may involve the introduction of additional substituents at the phenyl ring or modifications of the triazolo[4,3-a]pyrazine moiety to alter the molecule's physical and chemical properties for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are critical for understanding the behavior of the compound in various environments. These properties can affect the compound's applications, handling, and storage. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, dictate the compound's suitability for further chemical transformations. Spectroscopic methods, such as NMR and IR spectroscopy, are instrumental in elucidating these properties by providing detailed information on the electronic and structural aspects of the molecule.

科学研究应用

杂环系统的合成

- 研究已经探索了使用相关化合物合成各种杂环系统,包括吡啶并[1,2-a]嘧啶-4-酮,嘧啶并[1,2-b]吡啶嗪-4-酮和三唑并[2,3-a]嘧啶-5-酮。这些化合物通过各种方法合成,包括催化转移氢化和在醋酸中与溴化氢反应,展示了它们在生成多样化杂环化合物方面的多功能性(R. Toplak et al., 1999)。

抗菌和抗真菌活性

- 从相关化合物合成的一些衍生物显示出有希望的抗菌和抗真菌活性。这些活性通过用营养琼脂和沙氏葡萄糖琼脂扩散法评估对各种微生物,包括大肠杆菌,铜绿假单胞菌,金黄色葡萄球菌和白念珠菌(S. Y. Hassan, 2013)。

微管聚合抑制

- 一项研究确定了甲基3-((6-甲氧基-1,4-二氢吲哚并[1,2-c]吡唑-3-基)氨基)苯甲酸酯作为微管聚合抑制剂,通过MorphoBase和ChemProteoBase分析方法。这种化合物对人类癌细胞表现出抗增殖活性,突显了其作为治疗剂的潜力(Hidemitsu Minegishi et al., 2015)。

抗惊厥活性

- 另一项研究专注于合成取代的8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪,测试它们对大鼠最大电击诱发的癫痫发作的抗惊厥活性。研究结果表明这些化合物具有作为抗惊厥剂的潜力,特定的衍生物表现出强效活性(J. Kelley et al., 1995)。

融合吡喃酮的合成

- 研究还深入探讨了融合吡喃酮的合成,展示了相关化合物与各种二酮和酚的反应性,以创建一系列衍生物。这项工作进一步说明了这些化合物在合成复杂杂环结构中的实用性(Brina Ornik et al., 1990)。

未来方向

The future directions for research on “methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate” could include further exploration of its biological activities and potential therapeutic applications. Given the reported antiproliferative activity of similar triazolopyrimidines , this compound could be of interest in the field of medicinal chemistry.

属性

IUPAC Name |

methyl 3-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O5/c1-30-20(28)14-6-5-7-15(12-14)23-17(27)13-26-21(29)25-11-10-22-19(18(25)24-26)31-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMENRZHPVBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

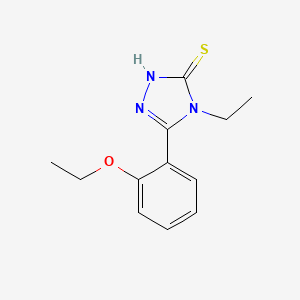

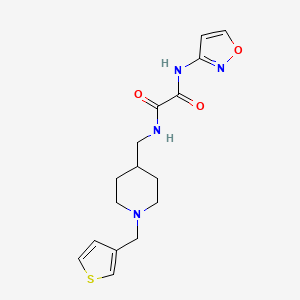

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

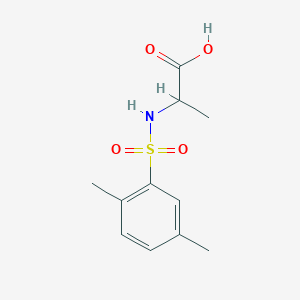

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

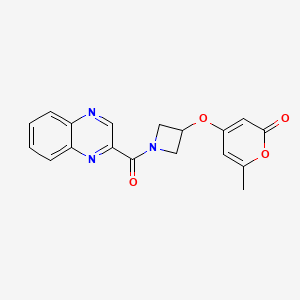

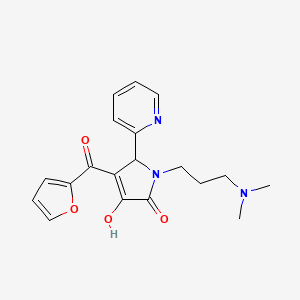

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)

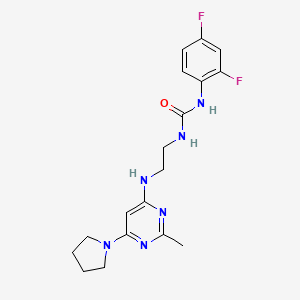

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)